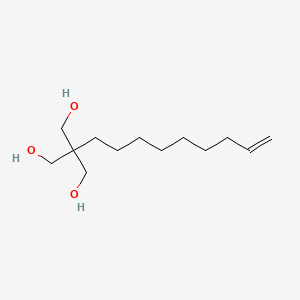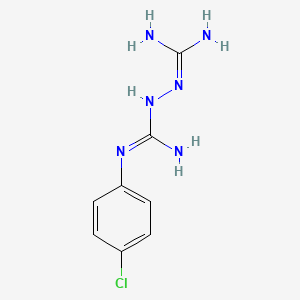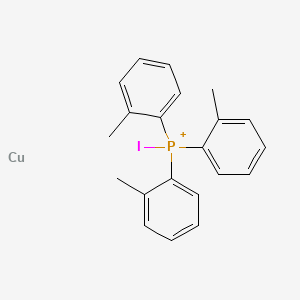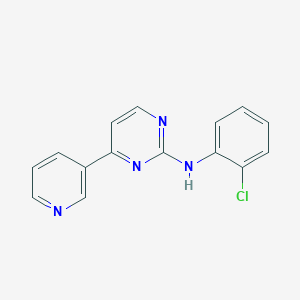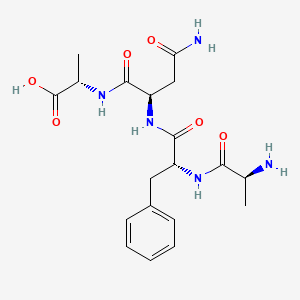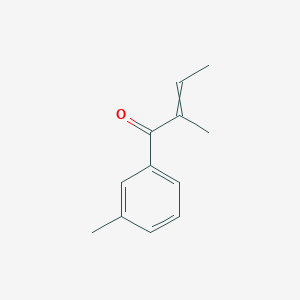
2-Methyl-1-(3-methylphenyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-methylphenyl)but-2-en-1-one is an organic compound with the molecular formula C12H14
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(3-methylphenyl)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylacetophenone and isobutyraldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts such as zeolites or metal oxides can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or epoxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or epoxides.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methyl-1-(3-methylphenyl)but-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylphenyl)but-2-en-1-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
- 2-Methyl-1-(4-methylphenyl)but-2-en-1-one
- 2-Methyl-1-(2-methylphenyl)but-2-en-1-one
- 3-Methyl-1-phenylbut-2-en-1-one
Comparison: 2-Methyl-1-(3-methylphenyl)but-2-en-1-one is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties such as melting point and solubility, as well as distinct biological activities.
Properties
CAS No. |
663599-59-5 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methyl-1-(3-methylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-4-10(3)12(13)11-7-5-6-9(2)8-11/h4-8H,1-3H3 |
InChI Key |
ZWHLEAJNDQUQGE-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


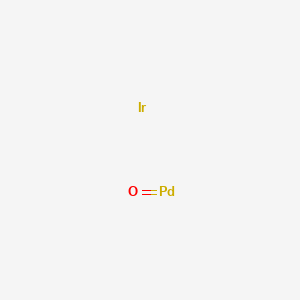
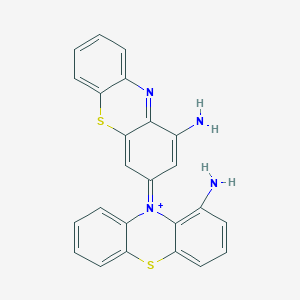
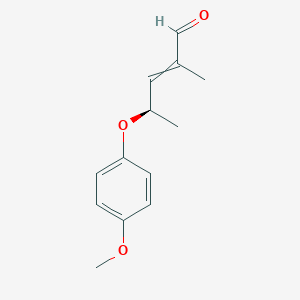
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)
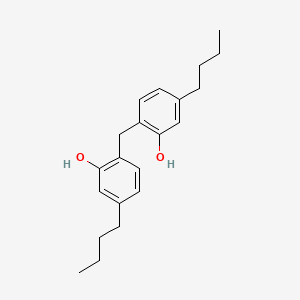
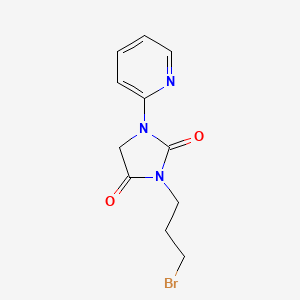
phosphanium iodide](/img/structure/B15161852.png)
